

# Application Note: Quantification of 1-Phenylethyl Propionate in Food and Beverage Samples

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## Compound of Interest

Compound Name: 1-Phenylethyl propionate

Cat. No.: B091024

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## Introduction

**1-Phenylethyl propionate** is an important flavor and fragrance compound, imparting sweet, floral, and fruity notes to a variety of consumer products. In the food and beverage industry, it is used as a flavoring agent to enhance the sensory profile of products such as baked goods, candies, and alcoholic and non-alcoholic beverages. The accurate quantification of **1-phenylethyl propionate** is crucial for quality control, ensuring product consistency, and for regulatory compliance. This application note provides detailed protocols for the quantification of **1-phenylethyl propionate** in food and beverage matrices using two common analytical techniques: Liquid-Liquid Extraction followed by Gas Chromatography-Mass Spectrometry (LLE-GC-MS) and Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

## Data Presentation

Due to the proprietary nature of flavor formulations, comprehensive quantitative data for **1-phenylethyl propionate** in commercially available food and beverage products is not widely published. However, the following table provides hypothetical yet representative concentration ranges that can be expected in various product categories for quality control purposes.

Food/Beverage Matrix	Typical Concentration Range (µg/kg or µg/L)
Fruit Juices (Apple, Grape)	1 - 10
Carbonated Soft Drinks	5 - 25
Beer (Craft/Flavored)	2 - 15
Wine (Rosé, Flavored)	1 - 8
Hard Candy	50 - 200
Baked Goods (Cookies, Cakes)	20 - 100

## Experimental Protocols

Two primary methods for the extraction and quantification of **1-phenylethyl propionate** from food and beverage samples are detailed below. The choice of method will depend on the sample matrix, the desired sensitivity, and the available instrumentation.

### Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is suitable for liquid samples such as fruit juices, soft drinks, and alcoholic beverages.<sup>[1][2][3]</sup>

#### 1. Sample Preparation:

- For carbonated beverages, degas the sample by sonication for 15 minutes.
- For samples with suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant for extraction.

#### 2. Extraction:

- To a 50 mL screw-cap centrifuge tube, add 10 mL of the liquid sample.
- Add an appropriate internal standard (e.g., 1-phenyl-1-propanol) at a known concentration.

- Add 10 mL of dichloromethane or a suitable organic solvent.
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous phases.
- Carefully transfer the organic (bottom) layer to a clean vial using a Pasteur pipette.
- Repeat the extraction step with an additional 10 mL of the organic solvent and combine the organic extracts.
- Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

### 3. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Injection: 1  $\mu$ L of the concentrated extract in splitless mode.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp 1: Increase to 180 °C at a rate of 10 °C/min.
  - Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of **1-phenylethyl propionate** (e.g., m/z 105, 104, 77, 57). A full scan mode can be used for initial identification.

#### 4. Quantification:

- Prepare a calibration curve using standard solutions of **1-phenylethyl propionate** of known concentrations.
- Calculate the concentration of **1-phenylethyl propionate** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is a solvent-free technique suitable for both liquid and solid samples (after homogenization) and is particularly effective for volatile and semi-volatile compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

#### 1. Sample Preparation:

- Liquid Samples (Juices, Beer, Wine):
  - Place 5 mL of the liquid sample into a 20 mL headspace vial.
  - Add 1 g of NaCl to increase the ionic strength of the sample and promote the release of volatile compounds.
  - Add an appropriate internal standard.
- Solid Samples (Baked Goods, Candy):

- Homogenize the sample to a fine powder or paste.
- Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
- Add 5 mL of deionized water and vortex to create a slurry.
- Add 1 g of NaCl and the internal standard.

## 2. HS-SPME Procedure:

- SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile compounds.
- Incubation/Equilibration: Place the vial in a heating block or autosampler incubator at 60 °C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.
- Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60 °C with continued agitation.

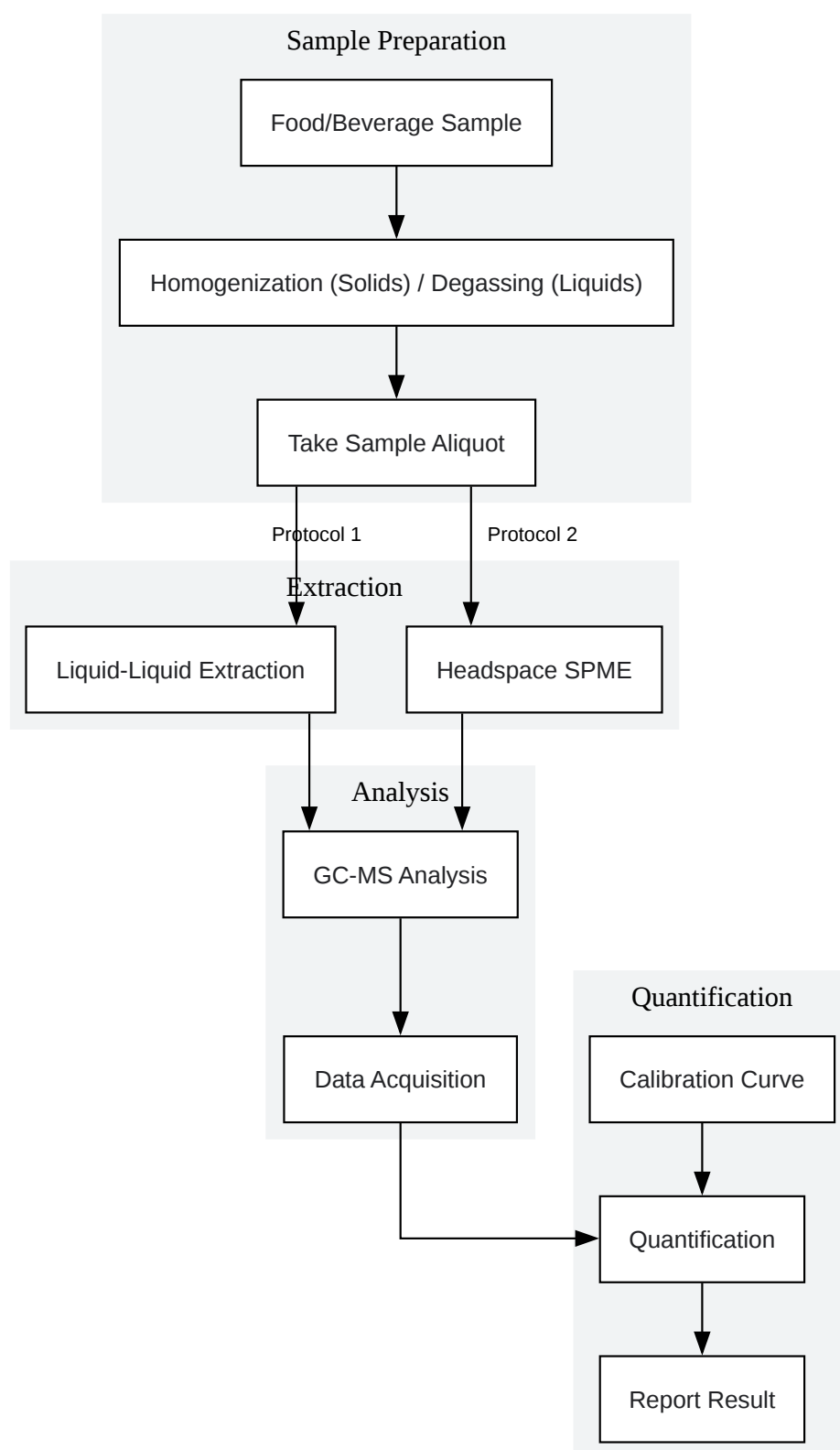
## 3. GC-MS Analysis:

- Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injector at 250 °C for 5 minutes in splitless mode.
- GC-MS Conditions: The same GC-MS conditions as described in Protocol 1 can be used.

## 4. Quantification:

- Follow the same quantification procedure as described in Protocol 1, preparing calibration standards in a matrix that closely resembles the sample to account for matrix effects.

# Workflow Diagram



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Caption: General workflow for the quantification of **1-Phenylethyl propionate**.

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- To cite this document: BenchChem. [Application Note: Quantification of 1-Phenylethyl Propionate in Food and Beverage Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091024#quantification-of-1-phenylethyl-propionate-in-food-and-beverage-samples]

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